molecular formula C8H14N2 B13119338 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine

Cat. No.: B13119338
M. Wt: 138.21 g/mol
InChI Key: LCVUBQBSXOWIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine is a substituted pyrrole derivative with an ethyl group at the 2-position of the pyrrole ring and an ethanamine side chain attached to the nitrogen atom. The compound’s molecular formula is C₈H₁₃N₂, with a molecular weight of 137.20 g/mol (calculated from similar compounds in ). Pyrrole derivatives are known for their roles in heterocyclic chemistry, often serving as building blocks for pharmaceuticals, agrochemicals, or ligands in coordination chemistry .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(2-ethylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C8H14N2/c1-2-8-4-3-6-10(8)7-5-9/h3-4,6H,2,5,7,9H2,1H3

InChI Key

LCVUBQBSXOWIPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine typically involves the reaction of 2-ethylpyrrole with ethylene diamine under specific conditions. One common method includes:

    Starting Materials: 2-ethylpyrrole and ethylene diamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

    Procedure: The mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

(a) 2-(1H-Pyrrol-1-yl)ethanamine (CAS 29709-35-1)

  • Molecular Formula : C₆H₁₀N₂
  • Molecular Weight : 110.16 g/mol
  • Key Differences : Lacks the ethyl substituent on the pyrrole ring. This simplification reduces steric hindrance and may enhance solubility compared to the target compound. It is used as a precursor in organic synthesis .

(b) 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

  • Molecular Formula : C₇H₁₂N₂
  • Molecular Weight : 124.18 g/mol
  • Key Differences : Features a methyl group at the 1-position of the pyrrole ring instead of ethyl. The methyl group may alter electronic properties (e.g., resonance effects) and binding affinity in biological systems. This compound has been explored in neuropeptide Y-1 receptor antagonist research .

(c) 2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine

  • Molecular Formula : C₁₆H₁₈N₄
  • Molecular Weight : 266.34 g/mol
  • Key Differences: Incorporates an indole moiety instead of pyrrole, linked via an ethanamine chain.

Heterocyclic Ethanamine Derivatives Beyond Pyrrole

(a) 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

  • Molecular Formula: C₁₈H₂₁INO₃
  • Molecular Weight : 426.27 g/mol
  • Key Differences : A phenethylamine derivative with a 2,5-dimethoxy-4-iodophenyl group and a benzylamine side chain. It is a potent psychedelic with high toxicity, contrasting sharply with the simpler pyrrole-ethanamine structure of the target compound .

(b) 2-(4-Nitro-1H-pyrazol-1-yl)ethanamine

  • Molecular Formula : C₅H₈N₄O₂
  • Molecular Weight : 156.14 g/mol
  • Key Differences: Substitutes pyrrole with a nitro-pyrazole ring.

(c) 2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

  • Molecular Formula : C₁₁H₁₂N₄S
  • Molecular Weight : 232.30 g/mol
  • Key Differences : Features a fused imidazo-pyrazole ring and a thiophene substituent. Such complexity may enhance binding specificity in enzyme inhibition studies .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Notes
2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine C₈H₁₃N₂ 137.20 Ethyl-pyrrole, ethanamine chain Underexplored in literature
2-(1H-Pyrrol-1-yl)ethanamine C₆H₁₀N₂ 110.16 Unsubstituted pyrrole Synthesis precursor
25I-NBOMe C₁₈H₂₁INO₃ 426.27 Iodo-dimethoxyphenyl, benzylamine Potent hallucinogen, high toxicity
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine C₇H₁₂N₂ 124.18 Methyl-pyrrole Neuropeptide Y-1 receptor antagonist

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes for similar pyrrole-ethanamines, such as reductive amination or nucleophilic substitution, as seen in for methyl-substituted analogs.
  • Pharmacological Potential: While NBOMe derivatives () exhibit strong CNS activity, simpler pyrrole-ethanamines may serve as safer scaffolds for drug development due to reduced metabolic complexity.
  • Structural Trends : Ethyl and methyl substituents on the pyrrole ring modulate lipophilicity and steric bulk, influencing bioavailability and target engagement. For example, the ethyl group in the target compound may enhance membrane permeability compared to unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.